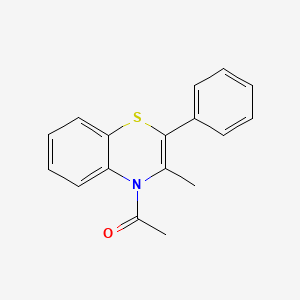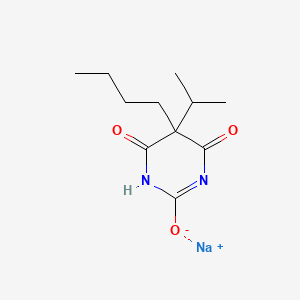![molecular formula C11H20S2 B14469060 6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane CAS No. 66314-59-8](/img/structure/B14469060.png)
6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,10-Trimethyl-1,4-dithiaspiro[45]decane is a chemical compound characterized by its unique spiro structure, which includes two sulfur atoms and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a suitable dithiol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to a range of biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiaspiro[4.5]decane: Similar spiro structure but lacks the methyl groups.
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Contains nitrogen atoms and has different functional groups.
Uniqueness
6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
66314-59-8 |
|---|---|
Molecular Formula |
C11H20S2 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
6,6,10-trimethyl-1,4-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C11H20S2/c1-9-5-4-6-10(2,3)11(9)12-7-8-13-11/h9H,4-8H2,1-3H3 |
InChI Key |
XDZABLJCWDUAIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C12SCCS2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


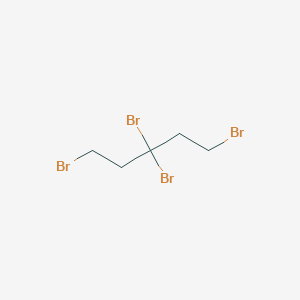
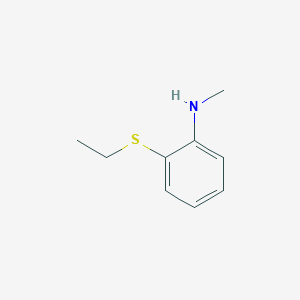

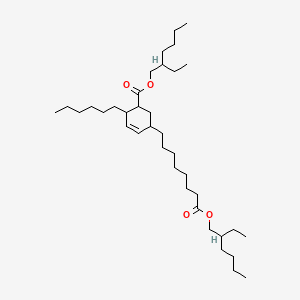

![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
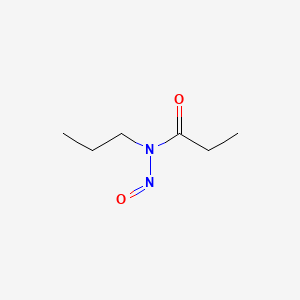


![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)

